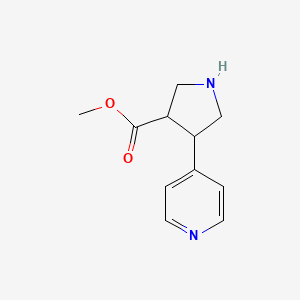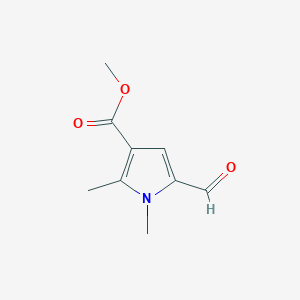
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative with a chroman group attached to it. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications. The chroman group is a common structural motif found in many natural products and pharmaceuticals, known for its diverse biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chroman ring system attached to a boronic ester. The chroman ring system consists of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the chroman group and the boronic ester. For example, the chroman group may contribute to the compound’s UV-Vis absorption properties, while the boronic ester could influence its reactivity .Applications De Recherche Scientifique
Antioxidant Properties and Therapeutic Potential
Chromones, including derivatives related to 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been extensively studied for their antioxidant properties. These compounds, found in significant amounts in the human diet, show promising physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant potential, capable of neutralizing active oxygen and cutting off free radical processes, plays a crucial role in delaying or inhibiting cell impairment leading to various diseases. The presence of a double bond, a carbonyl group in the chromone core, and specific hydroxyl groups significantly contribute to their radical scavenging activity, highlighting the importance of structural features in their biological activities (Yadav et al., 2014).
Environmental Remediation and Pollution Control
The potential environmental applications of derivatives related to 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend into pollution control and remediation. For example, polyaniline-based adsorbents have shown excellent performance in removing hazardous contaminants like hexavalent chromium from aqueous solutions due to their redox properties, ease of synthesis, and biocompatibility. These findings suggest a broader application of chromone derivatives in designing effective materials for environmental cleanup and pollution control (Jiang et al., 2018).
Biosorption and Biotransformation of Heavy Metals
The biosorption and biotransformation mechanisms utilized by microorganisms for heavy metal removal, including chromium, offer insight into the environmental resilience and detoxification strategies that could be enhanced by chromone derivatives. These mechanisms, which involve various interactions between the biosorbent surface and the contaminants, highlight the potential of chromone-related compounds in bioremediation technologies. Such approaches are essential for reducing chromium levels in the environment, thereby mitigating its toxic effects on biological systems (Jobby et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPCKJRFJDEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCO3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



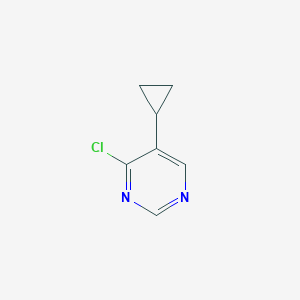

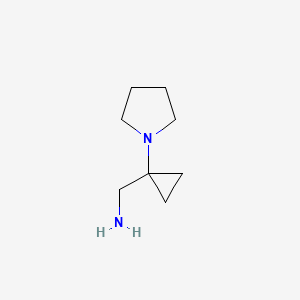
![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)
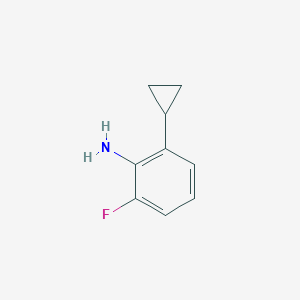

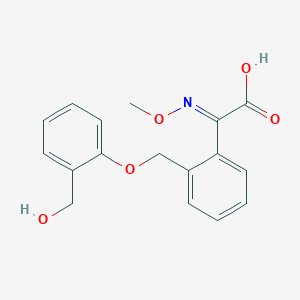
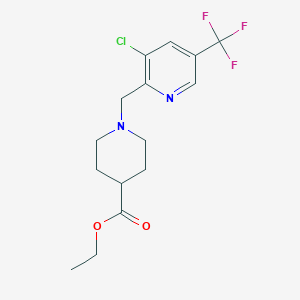
![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
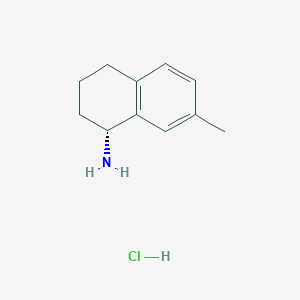
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)
